Cytostatin

Description

Historical Context and Discovery of Cytostatin

This compound was discovered through screening efforts aimed at identifying microbial products with specific biological activities. It was initially identified as an inhibitor of cell adhesion to components of the extracellular matrix, such as laminin (B1169045) and collagen type IV, based on studies with B16 melanoma cells. nih.govwikipedia.org Further research revealed that this compound is a potent and selective inhibitor of protein phosphatase 2A (PP2A). nih.govwikipedia.orgnih.gov Isolation of this compound has been reported from Streptomyces species, including Streptomyces sp. MJ654-NF4 and Streptomyces sp. MA514-A1. nih.govwikipedia.org The total synthesis of this compound has been achieved, which has been instrumental in confirming its relative and absolute stereochemistry and in enabling structure-activity relationship studies. dntb.gov.uasigmaaldrich.com

Classification within Natural Product Families: The Fostriecin (B16959) Family

This compound is classified within the Fostriecin family of natural products. nih.govdntb.gov.uasigmaaldrich.com This family is characterized by natural products that typically feature a phosphate (B84403) ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain. These compounds are commonly produced by Streptomyces species. This compound is considered structurally related to other members of this family, including fostriecin and phoslactomycin. Structure-activity relationship studies comparing fostriecin and this compound have provided insights into the inhibitory actions of this family of compounds on protein serine/threonine phosphatases.

Biological Origin and Isolation of this compound from Microbial Sources

The biological origin of this compound is attributed to microorganisms, specifically belonging to the genus Streptomyces, which are actinomycetes. nih.govwikipedia.org Isolation of this compound has been reported from Streptomyces sp. MJ654-NF4 and Streptomyces sp. MA514-A1. nih.govwikipedia.org The isolation process involves the cultivation of these microbial strains and subsequent extraction and purification of the compound from the fermentation broth. The identification of this compound from these microbial sources underscores the importance of microbial natural products as a source of diverse and biologically active molecules.

Detailed Research Findings

Detailed research on this compound has focused on its mechanism of action, particularly its potent inhibition of protein phosphatase 2A (PP2A). This compound acts as an effective and selective PP2A inhibitor. nih.govnih.gov Studies have shown that this compound inhibits PP2A in a non-competitive manner. nih.gov

PP2A Inhibition Data:

| Compound | Target | IC₅₀ (nM) | Reference |

| This compound | Protein Phosphatase 2A (PP2A) | 210 | nih.gov |

| This compound | Protein Phosphatase 2A (PP2A) | ~200 (0.09 µg/ml) | nih.gov |

Note: The IC₅₀ value from reference nih.gov is provided in µg/ml, which is approximately 0.09 µg/ml * (450.44 g/mol / 10^6 µg/g) * (10^9 nM/mol) ≈ 200 nM.

Structure-activity relationship studies have been conducted using synthetic analogues of this compound to understand the contribution of specific functional groups and stereochemistry to its PP2A inhibitory activity. These studies have revealed the critical importance of certain structural features for potent inhibition. For instance, the presence and stereochemistry of the C10-methyl and C11-hydroxy groups are crucial for potent PP2A inhibition, as diastereomers at these positions showed significantly reduced activity (>100-fold). dntb.gov.ua Furthermore, the C9-phosphate group, the C11-alcohol, and the conjugated triene segment have been shown to contribute significantly to the potency of PP2A inhibition. sigmaaldrich.com The α,β-unsaturated lactone moiety in this compound is thought to play a key role in its activity by forming a covalent adduct with Cys269 in PP2A, contributing to its potency and selectivity for this enzyme.

Contribution of Structural Features to PP2A Inhibition:

| Structural Feature | Impact on PP2A Inhibition (Fold Reduction in Activity) | Reference |

| C9-phosphate | >4000 | sigmaaldrich.com |

| C11-alcohol | 250 | sigmaaldrich.com |

| Triene segment | 220 | sigmaaldrich.com |

| C10-methyl/C11-hydroxy stereochemistry | >100 (for diastereomers) | dntb.gov.ua |

This compound has also been shown to inhibit the adhesion of B16 melanoma cells to laminin (IC₅₀=1.3 μg/ml) and collagen type IV (IC₅₀=1.4 μg/ml), but not to fibronectin. nih.govwikipedia.org This anti-adhesive property was linked to its antimetastatic activity in mouse models. wikipedia.org

Inhibition of Cell Adhesion by this compound:

| Cell Line | Extracellular Matrix Component | IC₅₀ (µg/ml) | Reference |

| B16 melanoma cells | Laminin | 1.3 | nih.govwikipedia.org |

| B16 melanoma cells | Collagen type IV | 1.4 | nih.govwikipedia.org |

| B16 melanoma cells | Fibronectin | No inhibition | nih.govwikipedia.org |

| EL-4 cells | Laminin | No inhibition | wikipedia.org |

| EL-4 cells | Fibronectin | No inhibition | wikipedia.org |

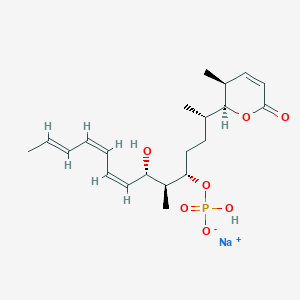

Structure

2D Structure

Propriétés

IUPAC Name |

sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWSCXWALSKXSD-IAPNMYKYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Cytostatin Action

Cytostatin as a Protein Phosphatase Inhibitor

This compound's biological activity stems from its ability to inhibit a subset of the PPP-family of serine/threonine protein phosphatases. nih.gov This inhibition leads to an increase in the phosphorylation of intracellular proteins, thereby altering cellular functions. nih.gov

This compound is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A). nih.govnih.gov Research has demonstrated that this compound inhibits PP2A with a high degree of efficacy, exhibiting IC50 values of 0.09 µg/ml in one study and 29.0 nM in another. nih.govnih.gov This potent inhibition of PP2A disrupts the dephosphorylation of key signaling proteins, which is fundamental to its observed biological effects, such as the inhibition of cell adhesion to the extracellular matrix. nih.gov

A defining characteristic of this compound is its high selectivity for PP2A over other protein phosphatases like Protein Phosphatase 1 (PP1) and Protein Phosphatase 5 (PP5). nih.govnih.gov Experimental data shows that this compound has minimal to no effect on PP1 and PP5, with IC50 values greater than 100 µM for both enzymes. nih.gov This represents a selectivity for PP2A that is over a thousand-fold greater than for PP1 or PP5, highlighting the specific nature of its inhibitory action. nih.gov

Table 1: Inhibitory Activity of this compound against Protein Phosphatases

| Enzyme | IC50 Value |

|---|---|

| Protein Phosphatase 2A (PP2A) | 29.0 nM |

| Protein Phosphatase 1 (PP1) | >100 µM |

| Protein Phosphatase 5 (PP5) | >100 µM |

This table summarizes the 50% inhibitory concentrations (IC50) of this compound for different protein phosphatases, based on data from side-by-side measurements. nih.gov

Molecular Interactions and Binding Dynamics of this compound with Target Enzymes

The potent and selective inhibition of PP2A by this compound is underpinned by specific molecular interactions and binding dynamics between the inhibitor and the enzyme's catalytic subunit.

The inhibitory mechanism of this compound involves the formation of a covalent bond with a specific residue in the active site of PP2A. nih.govnih.gov It is predicted that the unsaturated lactone ring of this compound is positioned for a nucleophilic attack by the γ-sulfur of the Cysteine-269 (Cys269) residue, which is uniquely present in the β12–β13 loop of PP2A. nih.gov This interaction results in the formation of a stable covalent adduct, which is a key factor in the potent inhibition of the enzyme. nih.govnih.gov

The high selectivity of this compound for PP2A is dictated by key structural features of both the inhibitor and the enzyme. nih.gov

Key structural features of this compound for inhibition include:

The C9-phosphate group: This moiety is crucial for general inhibitory activity, likely by coordinating with metal ions in the enzyme's active site. nih.gov

The C11-alcohol: This functional group also contributes to the inhibitory potency. nih.gov

The unsaturated lactone ring: This electrophilic moiety is essential for the covalent interaction with Cys269. nih.gov

Key structural features of PP2A for this compound recognition include:

The β12–β13 loop: This region in PP2A contains a unique amino acid sequence (YRCG) that includes Cys269. nih.gov This cysteine residue is not present in the corresponding loop of PP1 and PP5, which is a primary reason for this compound's selectivity. nih.gov When the corresponding residues in PP1 and PP5 are mutated to mimic the PP2A sequence, they become sensitive to this compound, confirming the importance of this loop in inhibitor recognition. nih.gov

Structure Activity Relationship Sar Studies of Cytostatin

Core Structural Motifs of Cytostatin and Their Contribution to Biological Activity

This compound shares several distinctive structural units with other fostriecin-family inhibitors, including a phosphate (B84403) monoester, a (Z,Z,E)-triene, and an α,β-unsaturated δ-lactone. nih.gov Research has aimed to define the contribution of each of these motifs, as well as other key features like the C11-alcohol and C10-methyl group, to PP2A inhibition. nih.govacs.org

Role of the C9-Phosphate in PP2A Inhibition by this compound

The C9-phosphate group is a critical determinant of this compound's inhibitory activity against PP2A. Studies with dephosphothis compound, an analog lacking the phosphate group, have shown significantly reduced inhibitory activity against PP2A compared to the natural compound. nih.gov This indicates that the presence of the phosphate group is essential for potent inhibition. nih.govacs.org The C9 phosphate is suggested to mimic the phosphothreonine substrate of PP2A and bind to the enzyme's dinuclear metal center. chemrxiv.org

Significance of the C11-Alcohol in this compound's Potency

The C11-alcohol group also plays a significant role in this compound's potency as a PP2A inhibitor. Analogs lacking the alcohol at C11 (11-deshydroxythis compound) or with altered stereochemistry at this position have demonstrated reduced activity against PP2A. nih.govacs.org This suggests that the C11-alcohol contributes to potent inhibition, likely through hydrogen bond interactions within the active site of the enzyme. chemrxiv.org

Functional Role of the α,β-Unsaturated δ-Lactone Unit in this compound

The α,β-unsaturated δ-lactone unit is projected to serve as a key electrophile in the interaction with PP2A. acs.org This motif is believed to form a covalent adduct with Cys269, a unique cysteine residue in the β12–β13 loop of PP2A. nih.govacs.org This covalent interaction is thought to significantly contribute to this compound's potency and account for its selectivity towards PP2A. acs.org While the lactone contributes to potent inhibitory activity, studies with fostriecin (B16959) derivatives suggest that features beyond the unsaturated lactone also contribute to potency and selectivity. nih.gov

Stereochemical Influences on this compound's Biological Activity

Stereochemistry, particularly at key chiral centers, significantly influences the biological activity of this compound. acs.org

Importance of C10-Methyl Stereochemistry

The stereochemistry of the C10-methyl group is crucial for the potent inhibition of PP2A by this compound. Studies involving C10-cytostatin diastereomers have shown that altering the stereochemistry at this position leads to a substantial reduction in activity towards PP2A. acs.orgnih.govacs.org For instance, the C10-epimer, where only the stereochemistry of the methyl group is inverted, proved to be significantly less potent than the natural product. nih.gov This highlights the importance of the specific configuration of the C10-methyl group for optimal binding and inhibition of PP2A. acs.orgnih.gov The C10-methyl group, like the C8-methyl group in fostriecin, may mimic the phosphothreonine methyl group, contributing to its role in binding. nih.gov

The following table summarizes the impact of modifications on this compound's activity against PP2A, based on reported research findings:

| Structural Modification | Impact on PP2A Inhibition Activity (Relative to this compound) | Reference(s) |

| Absence of C9-Phosphate (Dephosphothis compound) | Minimal inhibitory activity (IC50 > 100 µM) | nih.gov |

| Absence of C11-Alcohol (11-deshydroxythis compound) | Reduced activity (250-fold less potent) | acs.org |

| Absence of (Z,Z,E)-Triene Segment | Reduced activity (220-fold less potent) | acs.org |

| C11-epimer (inverted C11 stereochemistry) | Reduced activity (700-fold less potent) | nih.gov |

| C10-epimer (inverted C10 stereochemistry) | Reduced activity (>100-fold less potent) | acs.orgnih.govacs.org |

| (10R,11R)-diastereomer (inverted C10 and C11 stereochemistry) | Reduced activity (140-fold less potent) | nih.gov |

Note: IC50 values for this compound against PP2A are reported in the range of 20-400 nM. nih.govcaymanchem.com The fold reduction in potency for analogs is relative to the natural product.

Comparative Structure-Activity Analysis of this compound and Fostriecin

This compound and fostriecin are structurally related natural products that function as inhibitors of serine/threonine phosphatases, exhibiting promising activity. nih.govnih.gov Both compounds are recognized as potent and selective inhibitors of PP2A. nih.govnih.govnih.gov Side-by-side comparisons in phosphatase assays have revealed that fostriecin is generally a more potent inhibitor of PP2A than this compound. nih.govnih.gov For example, one study reported an IC₅₀ of 1.4 ± 0.3 nM for fostriecin against PP2A, while this compound had an IC₅₀ of 29.0 ± 7.0 nM, indicating fostriecin is approximately 20-fold more potent. nih.gov Another source provides an IC₅₀ of 3.2 nM for fostriecin and 210 nM for this compound against PP2A. nih.gov

The selectivity of both fostriecin and this compound for PP2A over other protein phosphatases like PP1 and PP5 is substantial, often exceeding 10³ or 10⁴-fold. nih.govnih.gov Structural features contributing to the inhibitory activity of both compounds include the phosphate group and the α,β-unsaturated lactone. nih.govnih.govnih.govacs.orgcapes.gov.brnih.govchemrxiv.org The C9-phosphate group is particularly important for the PP2A inhibitory activity of both fostriecin and this compound, with studies on dephosphorylated analogues showing significantly reduced activity (IC₅₀ > 100 µM). nih.govnih.gov The phosphate group's contribution to PP2A inhibition for this compound has been estimated to be greater than 4000-fold. nih.govacs.orgcapes.gov.brnih.gov The α,β-unsaturated lactone moiety present in both molecules is also considered a key feature, projected to act as an electrophile that can form a covalent adduct with Cys269 in PP2A, contributing to their potency and selectivity. nih.govacs.orgcapes.gov.brnih.govchemrxiv.org

The following table summarizes comparative inhibition data for this compound and Fostriecin against various protein phosphatases:

| Compound | PP1 IC₅₀ (µM) | PP2A IC₅₀ (nM) | PP4 IC₅₀ (nM) | PP5 IC₅₀ (µM) | PP2B Inhibition |

| This compound | >100 nih.gov | 29.0 ± 7.0 nih.gov, 210 nih.govmedchemexpress.com | - | >100 nih.gov | No inhibition caymanchem.com |

| Fostriecin | ~60 nih.gov, 131 caymanchem.com | 1.4 ± 0.3 nih.gov, 3.2 caymanchem.com, 1.5 tocris.com | 3.0 tocris.com, 3 caymanchem.com | ~60 nih.gov, 40 caymanchem.com | No inhibition caymanchem.com |

Note: IC₅₀ values may vary slightly between studies depending on assay conditions.

Chemical Synthesis and Analogues of Cytostatin

Total Synthesis Methodologies for Cytostatin

The total synthesis of this compound has been described in detail, providing access to this antitumor agent. nih.govcapes.gov.brscilit.com Synthetic efforts have aimed to confirm its stereochemical assignment and provide routes for preparing various stereoisomers and analogues. nih.govacs.org

Convergent Synthetic Strategies for this compound

A convergent approach has been a key strategy in the total synthesis of this compound. This method involves the independent synthesis of smaller, complex fragments (stereotriads) which are then joined together at a later stage in the synthesis. nih.govcapes.gov.brscilit.comacs.org A key step in convergent strategies for this compound synthesis has involved an epoxide opening reaction to couple two stereotriad units. nih.govcapes.gov.brscilit.com This approach allows for the rapid assembly of the complex molecular skeleton. nih.govacs.orgscripps.edu

Stereoselective Approaches in this compound Synthesis

Stereoselective methods are crucial in this compound synthesis due to the presence of multiple stereocenters in the molecule. A notable stereoselective step involves the late-stage installation of the sensitive (Z,Z,E)-triene side chain. nih.govcapes.gov.brscilit.com This has been achieved through a single-step, stereoselective β-chelation-controlled nucleophilic addition. nih.govcapes.gov.brscilit.com Stereoselective synthesis has also been applied to prepare specific fragments of this compound. ias.ac.inresearchgate.net The synthetic route has provided rapid access to the C4-C6 stereoisomers of the this compound lactone, which were used to define the relative stereochemistry of the natural product. nih.govcapes.gov.brscilit.com

Design and Synthesis of this compound Analogues for Structure-Activity Exploration

The total synthesis of this compound has facilitated the preparation of various structural analogues. nih.govcapes.gov.brscilit.comrsc.orgnih.govscilit.com These analogues are synthesized to explore the relationship between their chemical structure and biological activity, particularly concerning the inhibition of protein phosphatase 2A (PP2A). nih.govcapes.gov.brscilit.comrsc.orgnih.govscilit.com Studies have defined the contribution of specific functional groups and stereocenters to the activity. nih.govcapes.gov.brscilit.comnih.govacs.orgacs.org

Dephosphothis compound and Its Derivatives

Dephosphothis compound is a key analogue of this compound where the phosphate (B84403) group at C9 is absent. nih.govcapes.gov.brscilit.comnih.govacs.orgacs.orgnih.govresearchgate.net Synthesis of dephosphothis compound has shown that the phosphate group is essential for potent activity. nih.govnih.gov Dephosphothis compound has been reported to have minimal inhibitory activity against PP2A, with an IC₅₀ value greater than 100 μM, illustrating the critical role of the phosphate moiety. nih.gov The synthesis of dephosphothis compound has been achieved through specific modifications during the synthetic route of this compound. nih.govacs.orgresearchgate.net

Sulfothis compound Analogues

Sulfothis compound is another important analogue where the phosphate group of this compound is replaced by a sulfate (B86663) group. nih.govcapes.gov.brscilit.comnih.govacs.orgacs.orgresearchgate.net This analogue is structurally related to the natural product sultriecin. nih.govcapes.gov.brscilit.comnih.govacs.orgacs.orgresearchgate.net The synthesis of sulfothis compound analogues provides insights into the impact of this functional group modification on activity. nih.govacs.org

C10-C11 Diastereomers of this compound

The synthetic route to this compound has been designed to allow for the preparation of its C10-C11 diastereomers. nih.govcapes.gov.brscilit.comacs.orgnih.govacs.org These diastereomers were synthesized to confirm the stereochemical assignments of this compound and to understand the role of the C10-methyl and C11-hydroxy groups in biological activity. nih.govcapes.gov.brscilit.comacs.orgnih.govacs.org Studies on these diastereomers revealed that they exhibited significantly reduced activity compared to the natural product, highlighting the importance of the correct stereochemistry at these positions for potent inhibition. nih.govcapes.gov.brscilit.comacs.orgnih.govacs.org For instance, epi-(11R)-Cytostatin, where only the stereochemistry of the C11 alcohol is inverted, was found to be significantly less potent against PP2A. nih.govacs.org

Analogues with Modified or Absent Triene Segments

Modifications to the triene segment of compounds structurally related to this compound, such as rapamycin, have been explored to understand their impact on biological activity. For rapamycin, catalytic hydrogenation of the triene unit has yielded partial (mono- and di-hydrogenated) or fully reduced products, with biological activity correlating with the extent of hydrogenation. rsc.org

Research on this compound itself has shown that the C12–C18 (Z,Z,E)-triene segment contributes significantly to its potency and selectivity for PP2A inhibition. An analogue of this compound lacking this entire segment (analogue 72) was found to be significantly less active against PP2A (IC50 = 5.9 µM) compared to this compound, demonstrating a 220-fold reduction in activity. nih.gov However, this analogue maintained selectivity for PP2A over PP1 and PP5. nih.gov This finding highlights the importance of the triene moiety for potent PP2A inhibition.

Studies on other natural product analogues, such as polyhalogenated monoterpenes from Plocamium red algae, have also involved the synthesis of analogues with modified triene structures to evaluate their anticancer efficacy. mdpi.com These studies underscore the general approach of modifying or removing triene segments in natural product scaffolds to investigate structure-activity relationships.

Cellular and Preclinical Research Applications of Cytostatin

Cytostatin's Impact on Cellular Proliferation (In vitro Studies)

In vitro studies have investigated the effects of compounds with cytostatic properties on the proliferation of various cancer cell lines. Inhibition of cell proliferation is a key mechanism by which potential therapeutic agents can limit tumor growth.

Anti-proliferative Effects of this compound on Leukemia Cell Lines

Studies have indicated that certain cystatins, which can exhibit cytostatic effects, can reduce the proliferation of leukemia cells in vitro. For instance, human cystatin C has been shown to reduce the proliferation of leukemic cells and enhance apoptosis induced by oxidative stress researchgate.net. Another study demonstrated that externally added cystatins C and D decreased the viability of human leukemic cell lines, including HL-60, Jurkat, and U937 cells, in a dose-dependent manner nih.gov. At a concentration of 3 µM, cystatin C reduced the viability of HL-60, Jurkat, and U937 cells to approximately 51%, 42%, and 44% of control, respectively, after 48 hours nih.gov. Cystatin D had a more pronounced effect, reducing viable cell numbers to 21% of control for HL-60 cells and 34% for Jurkat and U937 cells at the same concentration and time point nih.gov.

| Cell Line | Treatment (3 µM, 48h) | Viability (% of Control) |

|---|---|---|

| HL-60 | Cystatin C | 51% |

| Jurkat | Cystatin C | 42% |

| U937 | Cystatin C | 44% |

| HL-60 | Cystatin D | 21% |

| Jurkat | Cystatin D | 34% |

| U937 | Cystatin D | 34% |

These findings suggest that certain cystatins possess anti-proliferative effects on leukemia cell lines in vitro.

Anti-proliferative Effects of this compound on Melanoma Cell Lines

Compounds with cytostatic activity, including certain cystatins, have also been studied for their effects on melanoma cell proliferation in vitro. A small peptide derived from cystatin C has been shown to inhibit the growth and proliferation of B16 melanoma cells in culture in a dose-dependent manner scirp.org. Approximately 50% inhibition of cell proliferation was observed at a concentration of 20 µM of this cystatin peptide scirp.org. Another study using human melanoma A375 cells demonstrated that externally added cystatin C reduced cell growth and proliferation phiab.comnih.gov. A dose-dependent decrease in viable A375 melanoma cells was observed when cultured with 1-5 µM cystatin C after 24 hours researchgate.netnih.gov. Real-time assessment showed that 5 µM cystatin C increased the doubling time of A375 cells from 14.7 hours (control) to 20.1 hours, indicating a decrease in cell proliferation researchgate.net. This effect was linked to a prolonged mitosis phase phiab.com.

| Melanoma Cell Line | Treatment | Effect on Proliferation | Key Finding |

|---|---|---|---|

| B16 | Cystatin C peptide (in vitro) | Inhibited proliferation dose-dependently | ~50% inhibition at 20 µM scirp.org |

| A375 | Cystatin C (1-5 µM, 24h in vitro) | Decreased viable cells dose-dependently | researchgate.netnih.gov |

| A375 | Cystatin C (5 µM, 48h in vitro) | Increased doubling time | Doubling time increased from 14.7h to 20.1h researchgate.net |

These results indicate that cystatins can exert anti-proliferative effects on melanoma cell lines in vitro by affecting cell cycle progression.

Induction of Apoptosis by this compound (In vitro Studies)

Beyond inhibiting proliferation, the induction of apoptosis (programmed cell death) is another critical mechanism for potential anti-cancer agents. In vitro studies have explored the ability of compounds with cytostatic properties, particularly cystatins, to induce apoptosis in cancer cells. A cystatin C-derived peptide increased apoptosis in cultured B16 melanoma cells scirp.org. This aligns with earlier in vivo work showing increased apoptosis upon overexpression of cystatin C in B16 melanoma scirp.org. The increased apoptosis seen with the cystatin peptide may be linked to PKC signaling through Akt, a cell survival pathway, and potentially the down-regulation of anti-apoptotic factors like Bcl-2 scirp.org. Human cystatin C has also been shown to enhance apoptosis induced by oxidative stress in leukemic cells researchgate.netnih.gov. Flow cytometric analysis of U937 cells showed increased numbers of annexin (B1180172) V-positive cells when hydrogen peroxide was used to initiate apoptosis and cells were cultured with cystatin C or D nih.gov. Ovocystatin, a chicken egg white cystatin, also displayed proapoptotic activity towards human melanoma A375 and human cervix HeLa cancer cells in vitro, manifested by cell shape changes, phosphatidylserine (B164497) translocation, and actin cytoskeleton reorganization bibliotekanauki.pl.

| Cell Line | Compound | Effect on Apoptosis | Notes |

|---|---|---|---|

| B16 Melanoma | Cystatin C peptide | Increased apoptosis | Potential links to Akt signaling and Bcl-2 scirp.org |

| Leukemic cells (HL-60, Jurkat, U937) | Human Cystatin C and D | Enhanced apoptosis induced by oxidative stress | Increased annexin V-positive cells observed nih.gov |

| A375 Melanoma, HeLa | Ovocystatin | Displayed proapoptotic activity | Observed changes include cell shape changes, phosphatidylserine translocation, and actin cytoskeleton reorganization bibliotekanauki.pl |

These findings suggest that certain cystatins can induce or enhance apoptosis in various cancer cell lines in vitro.

Modulation of Cellular Processes Beyond Phosphatase Inhibition

While some compounds referred to as "this compound" have been identified as protein phosphatase inhibitors nih.govresearchgate.net, research on cystatins indicates they can modulate cellular processes through mechanisms beyond direct phosphatase inhibition. Cystatins are primarily known as inhibitors of cysteine proteases, particularly cathepsins scirp.orgbibliotekanauki.plaacrjournals.org. However, studies suggest that cystatins can influence cellular behavior through both protease-dependent and protease-independent pathways aacrjournals.org. For example, cystatin C has been reported to regulate cell proliferation and motility independently of its effects on cathepsin activity aacrjournals.org.

Inhibition of Lung Tumor Metastasis by this compound (Preclinical Models)

Preclinical studies using animal models have investigated the effects of compounds, including cystatins, on tumor metastasis. While the term "this compound" in this context might refer to different compounds, research on cystatins provides relevant insights into the modulation of metastasis. Overexpression of cystatin C significantly reduced the pulmonary metastasis of 4T1 breast cancer tumors in mice nih.gov. This effect was observed in part by reducing the extent of phosphorylation of signaling molecules such as Smad2, p38 mitogen-activated protein kinase, and extracellular signal-regulated kinase 1/2 in the tumors nih.gov. Cystatin C also significantly antagonized angiogenesis in developing tumors, suggesting a role in uncoupling TGF-β signaling in endothelial cells nih.gov. Another study identified a myeloid-derived suppressor cell cystatin-like protein (NGP) that inhibited metastasis in a mouse model, which was linked to the inhibition of cathepsin B activity and hindered tumor cell invasion stanford.edu.

| Compound/Protein | Preclinical Model | Effect on Metastasis | Proposed Mechanism |

|---|---|---|---|

| Cystatin C (overexpression) | 4T1 breast cancer in mice | Reduced pulmonary metastasis | Reduced phosphorylation of signaling molecules (Smad2, p38, ERK1/2), antagonized angiogenesis nih.gov |

| NGP (cystatin-like protein) | Mouse metastasis model | Inhibited metastasis | Inhibition of cathepsin B activity, hindered tumor cell invasion stanford.edu |

These preclinical findings suggest that certain cystatins can inhibit tumor metastasis, potentially through modulating signaling pathways, angiogenesis, and protease activity.

This compound as a Research Probe for Protein Phosphatase Pathways

Some compounds referred to as "this compound" have been identified and utilized as research probes for studying protein phosphatase pathways, specifically targeting protein phosphatase 2A (PP2A). This compound was isolated from an actinomycete culture and characterized as a PP2A-specific inhibitor nih.govresearchgate.net. Its analog, fostriecin (B16959), also a PP2A inhibitor, has been reported and shows higher specificity to PP2A compared to okadaic acid nih.gov. These inhibitors are valuable tools for dissecting the roles of PP2A in various cellular processes, as protein phosphorylation and dephosphorylation, regulated by kinases and phosphatases, play central roles in eukaryotic cell function and metabolism nih.govacs.orgresearchgate.net. By inhibiting PP2A, researchers can investigate the downstream effects of altered protein phosphorylation states on cellular activities. Rubratoxin A has also been proposed as a successor to this compound analogs as a PP2A-specific molecular probe due to its stability and comparable high specificity nih.gov.

Elucidation of PP2A-Mediated Cellular Signaling

Research utilizing this compound has significantly contributed to understanding the diverse functions of PP2A within cells. PP2A is a heterotrimeric serine/threonine phosphatase involved in regulating a wide array of cellular processes, including cell growth, division, differentiation, and apoptosis. nih.gov As a selective inhibitor, this compound allows researchers to probe the specific contributions of PP2A activity to these processes.

Studies have shown that this compound inhibits cell adhesion to the extracellular matrix, specifically in B16 melanoma cells. citeab.comnih.govnih.gov This inhibition is linked to the modification of focal contact proteins, such as paxillin (B1203293), through the inhibition of a PP2A-type protein serine/threonine phosphatase. citeab.com this compound treatment was observed to inhibit the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin upon cell adhesion to fibronectin. While FAK levels remained unaffected, an electrophoretically slow-migrating form of paxillin appeared, which was diminished by alkaline phosphatase treatment, indicating altered phosphorylation. citeab.com

Furthermore, this compound has been demonstrated to increase intracellular serine/threonine-phosphorylated proteins, consistent with its role as a phosphatase inhibitor. citeab.com Its potent and selective inhibition of PP2A, with an IC50 of 0.09 µg/ml against the substrate p-nitrophenyl phosphate (B84403) in one study, highlights its utility as a specific probe for PP2A function. citeab.com Another study reported an IC50 value of 29.0 ± 7.0 nM for this compound against PP2A catalytic subunit (PP2Ac), while dephosphothis compound, an analog lacking the phosphate group, showed minimal inhibitory activity (IC50 >100 µM). This underscores the importance of specific structural features for its inhibitory effect.

This compound's impact on PP2A-mediated signaling extends to its observed anti-metastatic activity in vivo and its ability to induce apoptosis in preclinical models. fishersci.ptnih.govnih.gov By inhibiting PP2A, this compound can influence signaling pathways that regulate cell survival and programmed cell death. The selectivity of this compound for PP2A over other phosphatases like PP1, PP2B, and alkaline phosphatase, even at high concentrations, makes it a valuable tool for specifically targeting PP2A in research investigations. citeab.com

Table 1: Inhibitory Activity of this compound and Fostriecin Against Protein Phosphatases

| Compound | Target Phosphatase | IC50 Value (approximate) | Selectivity vs PP1/PP5 | Source |

| This compound | PP2A | 20-400 nM | >10^3 | nih.gov |

| This compound | PP2A | 29.0 ± 7.0 nM | - | |

| This compound | PP1, PP2B, Alkaline Phosphatase | >100 µg/ml | - | citeab.com |

| Fostriecin | PP2A/PP4 | 0.2-4 nM | >10^4 | nih.gov |

| Fostriecin | PP2AC | ~0.2 nM | - | |

| Fostriecin | PP4C | ~4 nM | - | |

| Fostriecin | PP1C | 72 µM | - | |

| Fostriecin | PP5C | 60 µM | - |

Note: IC50 values can vary depending on the specific assay conditions and substrate used.

Studies on PP4-Mediated Cellular Signaling

While this compound is recognized as a selective inhibitor of PP2A, its direct application in the study of PP4-mediated cellular signaling is not extensively documented in the provided search results. This compound is structurally related to fostriecin, and fostriecin has been shown to inhibit both PP2A and PP4. nih.gov Research into PP4 signaling often utilizes fostriecin or genetic methods like siRNA knockdown of PP4 catalytic subunit (PP4C).

The available information primarily characterizes this compound by its potent and selective inhibition of PP2A, with comparisons to fostriecin highlighting fostriecin's broader activity against both PP2A and PP4. nih.gov Therefore, based on the provided sources, research specifically focused on elucidating PP4-mediated cellular signaling pathways solely through the use of this compound is not a prominent area of investigation. Studies in this domain tend to employ inhibitors or methods with established activity against PP4.

Q & A

Q. What strategies can mitigate batch-to-batch variability in this compound's bioactivity during large-scale preclinical testing?

- Methodological Answer : Implement strict quality control (QC) protocols:

- Synthesis : Monitor intermediates via in-process controls (IPC).

- Characterization : Use orthogonal methods (e.g., CD spectroscopy for chirality, DSC for crystallinity).

- Bioassays : Include reference standards in each assay plate and normalize data to internal controls (e.g., fostriecin IC50).

Document variability using coefficient of variation (CV) analysis and adjust statistical models (e.g., mixed-effects regression) .

Methodological Resources

- Statistical Analysis : Consult biostatisticians early to select tests (e.g., Mann-Whitney for nonparametric data, ANOVA for dose-response studies) and avoid Type I/II errors .

- Data Interpretation : Use PRISMA guidelines for systematic reviews of this compound’s preclinical data and GRADE criteria to assess evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.